N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, a methyl group, and a methylsulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide backbone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using 2-chlorobenzyl chloride.
Addition of the Methoxybenzyl Group: The methoxybenzyl group is added via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of N2-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methylglycinamide
- N~2~-(2-chlorophenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the chlorophenyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
Molecular Formula |
C18H21ClN2O4S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-20(12-14-8-10-15(25-2)11-9-14)18(22)13-21(26(3,23)24)17-7-5-4-6-16(17)19/h4-11H,12-13H2,1-3H3 |
InChI Key |
DLYRWOKHEKSXKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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